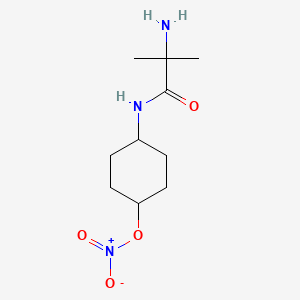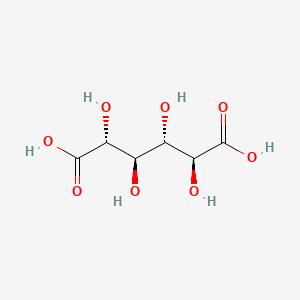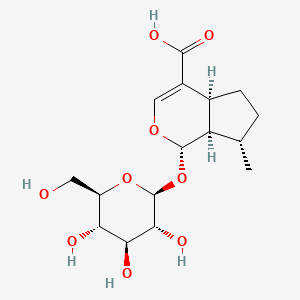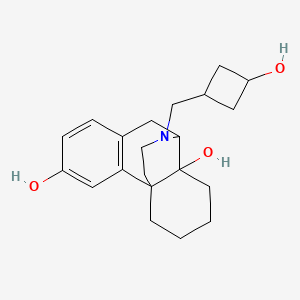
3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetylphenyl)-1-(phenylmethyl)-1-propylthiourea is an aromatic ketone.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Mercury Sensing
- A study on thiourea derivatives, including compounds similar to 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea, demonstrated their effectiveness as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds also showed potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).
DNA-binding and Biological Activities
- Research on nitrosubstituted acyl thioureas, closely related to the chemical , has shown significant DNA-binding capabilities. These compounds also exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, making them potentially useful in various biomedical applications (Tahir et al., 2015).
Nonlinear Optical Research
- Quinoline derivatives, including structures similar to this compound, have been explored for their potential in nonlinear optical research. This includes studies on their electronic transition states, molecular stability, and electron donating capabilities (Khalid et al., 2019).
Antibacterial Activity
- Thiourea compounds, including those structurally similar to this compound, have been shown to have notable antibacterial activity against various bacterial strains (Subhashini et al., 2015).
Urease Inhibition
- Novel arylthioureas, structurally related to this compound, were synthesized and found to be effective inhibitors of jack bean urease, indicating potential use in treating diseases related to urease activity (Fattah et al., 2018).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown significant antibacterial and antifungal properties, suggesting their potential application in antimicrobial therapies (Baranovskyi et al., 2018).
Metabolism in Anticancer Agents
- The compound 1-(4-acetylphenyl)-3,3-dimethyltriazene, which shares a structural component with this compound, has been studied for its metabolism, revealing potential antitumor activity and novel metabolites (Farina et al., 1983).
Antimicrobial Evaluation of Derivatives
- Novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have been evaluated for their anti-inflammatory and antimicrobial activities, showing promising results in inhibiting pro-inflammatory cytokines and pathogenic bacteria and fungi (Keche et al., 2012).
Propiedades
Fórmula molecular |
C19H22N2OS |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
3-(4-acetylphenyl)-1-benzyl-1-propylthiourea |
InChI |
InChI=1S/C19H22N2OS/c1-3-13-21(14-16-7-5-4-6-8-16)19(23)20-18-11-9-17(10-12-18)15(2)22/h4-12H,3,13-14H2,1-2H3,(H,20,23) |
Clave InChI |
BAQJEWUWFZYGBK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)
![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)





![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)